molecular formula C11H12F2O3 B1406374 3-Butoxy-2,6-difluorobenzoic acid CAS No. 1706434-98-1

3-Butoxy-2,6-difluorobenzoic acid

Cat. No. B1406374
CAS RN: 1706434-98-1
M. Wt: 230.21 g/mol
InChI Key: VAAYKFOYNPAJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butoxy-2,6-difluorobenzoic acid is a chemical compound with the molecular formula C11H12F2O3 . It is a derivative of 2,6-Difluorobenzoic acid, which is the major degradation product of diflubenzuron .


Molecular Structure Analysis

The molecular structure of 3-Butoxy-2,6-difluorobenzoic acid consists of a benzene ring substituted with two fluorine atoms and a butoxy group . The InChI code for this compound is 1S/C11H12F2O3/c1-2-3-6-16-8-5-4-7 (12)9 (10 (8)13)11 (14)15/h4-5H,2-3,6H2,1H3, (H,14,15) .


Physical And Chemical Properties Analysis

The molecular weight of 3-Butoxy-2,6-difluorobenzoic acid is 230.21 . Further physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Synthesis and Antioxidant Activity

  • Synthesis and Evaluation of Antioxidant Activity: The synthesis of new compounds with potential antioxidant properties is a significant application area. For example, derivatives of 2,6-difluorobenzoic acid were used in the synthesis of 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties. The antioxidant activities of these compounds were evaluated using DPPH and FRAP assays, indicating significant free-radical scavenging abilities in some derivatives (Shakir et al., 2014).

Crystallography and Material Sciences

  • Macrocyclic Tetramer Formation: The compound tri-n-butyltin 2,6-difluorobenzoate was found to exist as a macrocyclic tetramer, showcasing interesting properties in crystallography. This study highlights the utility of 2,6-difluorobenzoic acid derivatives in forming complex molecular structures (Gielen et al., 1994).

Polymorphism and Crystallization

  • Control of Polymorphic Outcomes: Another research application involves controlling the polymorphic outcome of crystallization processes. In a study using 2,6-dimethoxybenzoic acid, additives were tested to control the polymorphism during crystallization. Such research is critical in material sciences and pharmaceuticals (Semjonova & Be̅rziņš, 2022).

Organometallic Chemistry

  • Regioflexible Substitution and Synthesis: 2,6-Difluorobenzoic acid has been used in the regioflexible substitution of 1,3-difluorobenzene, demonstrating its utility in the synthesis of various organic compounds in organometallic chemistry (Schlosser & Heiss, 2003).

Analytical Chemistry

  • Antioxidant Activity Determination Methods: The study of antioxidant activity in various compounds, including derivatives of 2,6-difluorobenzoic acid, is vital. Analytical methods like ORAC, HORAC, TRAP, and TOSC tests are used to determine antioxidant activities in complex samples (Munteanu & Apetrei, 2021).

Environmental Sciences

  • Evaluation in Surface Soils: The transport properties of various fluorinated benzoic acid derivatives, including 2,6-difluorobenzoate, were evaluated in surface soils. Such studies are crucial for understanding the movement of these compounds in the environment (Jaynes, 1994).

Safety and Hazards

The safety data sheet for a similar compound, 4-n-Butoxy-2,6-difluorobenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this reaction are the carbon atoms that are to be bonded together .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 3-Butoxy-2,6-difluorobenzoic acid likely acts as an organoboron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, the organoboron compound (such as 3-Butoxy-2,6-difluorobenzoic acid) transfers a nucleophilic organic group from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction in which it participates is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds .

Result of Action

The result of the action of 3-Butoxy-2,6-difluorobenzoic acid in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-Butoxy-2,6-difluorobenzoic acid in the Suzuki–Miyaura coupling reaction is influenced by various environmental factors. The reaction conditions are exceptionally mild and tolerant of various functional groups . The stability, ease of preparation, and environmental benignity of the organoboron reagents used in the reaction, such as 3-Butoxy-2,6-difluorobenzoic acid, contribute to the broad applicability of this reaction .

properties

IUPAC Name

3-butoxy-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAYKFOYNPAJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butoxy-2,6-difluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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